molecular formula C9H10N2O4 B079211 methyl N-methyl-N-(4-nitrophenyl)carbamate CAS No. 10252-27-4

methyl N-methyl-N-(4-nitrophenyl)carbamate

Cat. No.: B079211
CAS No.: 10252-27-4
M. Wt: 210.19 g/mol
InChI Key: ZEGDJJPODOSUOI-UHFFFAOYSA-N
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Description

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Methyl N-methyl-N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-methyl-N-(4-nitrophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-methyl-N-(4-nitrophenyl)carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase, by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing its normal reaction, leading to an accumulation of the substrate and disruption of normal cellular processes . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl N-methyl-N-(4-nitrophenyl)carbamate is similar to other carbamate compounds, such as methyl carbamate and ethyl N-phenylcarbamate. it is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties . The nitro group enhances the compound’s reactivity and its ability to interact with biological targets, making it more effective in certain applications.

Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and reactivity.

Biological Activity

Methyl N-methyl-N-(4-nitrophenyl)carbamate is an organic compound with significant biological activity, primarily attributed to its structural features, including the presence of a nitrophenyl group. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H10N2O4
  • Molecular Weight : 210.19 g/mol
  • Structure : The compound consists of a carbamate functional group (-NH-COO-) linked to a 4-nitrophenyl moiety. The nitro and methoxycarbonyl groups are twisted from the plane of the aromatic ring, which influences its biological interactions .

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is mediated through hydrogen bonding and electrostatic interactions. It has been identified as a potent inhibitor of bile-salt-dependent lipases, which play a crucial role in fat digestion.
  • Binding Affinity : Interaction studies indicate that this compound has a significant binding affinity with various biological targets, enhancing its pharmacological profile.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Research indicates that it possesses antibacterial properties, making it a candidate for further exploration in drug development.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines. For instance, it was observed to alter cell viability and induce cell cycle arrest in treated cells .
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating potential therapeutic uses in inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl (4-nitrophenyl)carbamateLacks N-methyl substitutionMore stable but less reactive
N-Butyl-N-methyl-(4-nitrophenyl)carbamateContains a butyl group instead of methylSpecific inhibitor of lipase
N-Methyl-N-(o-nitrophenyl)carbamateSubstituted at the ortho positionDifferent biological activity

This table highlights how this compound stands out due to its specific reactivity and biological effects resulting from the combination of the nitrophenyl group and the methyl substitution on nitrogen.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited human milk and pancreatic lipases. The length of the N-alkyl chain was found to influence its inhibitory potency, establishing this compound as a specific inhibitor for bile-salt-dependent lipases.
  • Cell Viability Assays :
    • In vitro experiments on MCF-7 breast cancer cells indicated that increasing concentrations of this compound led to significant reductions in cell viability and alterations in cell morphology. The IC50 value was determined to be comparable to other known anticancer agents .
  • Antimicrobial Testing :
    • The compound has been evaluated against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Properties

IUPAC Name

methyl N-methyl-N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(9(12)15-2)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGDJJPODOSUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346264
Record name methyl N-methyl-N-(4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-27-4
Record name methyl N-methyl-N-(4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from N-methyl-4-nitroaniline and methyl chloroformate according to Method Y and was isolated as a pale yellow solid (84%) after trituration in cold MeOH. δH (DMSO-d6) 8.22 (2H, d, J 9.3 Hz), 7.64 (2H, d, J 9.3 Hz), 3.70 (3H, s), 3.32 (3H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of cationic micelles affect the basic hydrolysis of methyl N-methyl-N-(4-nitrophenyl)carbamate?

A: Research indicates that the basic hydrolysis of this compound, a reaction characterized by a rate-determining hydroxide ion attack, exhibits only weak catalysis in the presence of cationic micelles formed by cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium sulfate (CTAS). [] This suggests that the micellar environment does not significantly influence the rate of hydroxide ion attack in this particular reaction.

Q2: Is there a difference in the catalytic effect of CTAB and CTAS micelles on the hydrolysis of this compound?

A: While both CTAB and CTAS micelles provide weak catalysis for the basic hydrolysis of this compound, the observed reaction rates are similar in both micellar systems. [] This suggests that the difference in the counterion (bromide vs. sulfate) does not significantly impact the catalytic activity of these micelles for this specific reaction.

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